1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane
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Overview
Description
tert-butyl N-(3-methoxy-1-bicyclo[111]pentanyl)carbamate is a chemical compound with the molecular formula C11H19NO3 It is a derivative of bicyclo[111]pentane, a unique and highly strained bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-methoxy-1-bicyclo[1.1.1]pentanyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclo[1.1.1]pentane derivative. One common method involves the use of tert-butyl N-(3-iodomethyl-1-bicyclo[1.1.1]pentanyl)carbamate as an intermediate . This intermediate can be prepared by reacting tert-butyl carbamate with 3-iodomethyl-1-bicyclo[1.1.1]pentane under appropriate conditions.
Industrial Production Methods
Industrial production methods for tert-butyl N-(3-methoxy-1-bicyclo[1.1.1]pentanyl)carbamate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-methoxy-1-bicyclo[1.1.1]pentanyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to modify the bicyclic structure or the carbamate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified structures.
Scientific Research Applications
tert-butyl N-(3-methoxy-1-bicyclo[1.1.1]pentanyl)carbamate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and discovery.
Material Science: It can be used in the development of new materials with specific properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methoxy-1-bicyclo[1.1.1]pentanyl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The bicyclic structure may allow it to interact with enzymes, receptors, or other biomolecules in unique ways, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate
- tert-butyl N-(3-iodomethyl-1-bicyclo[1.1.1]pentanyl)carbamate
- tert-butyl N-(3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
tert-butyl N-(3-methoxy-1-bicyclo[1.1.1]pentanyl)carbamate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can be modified to create a wide range of derivatives, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(3-methoxy-1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-9(2,3)15-8(13)12-10-5-11(6-10,7-10)14-4/h5-7H2,1-4H3,(H,12,13) |
InChI Key |
ZXWLFYBDTDSFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)OC |
Origin of Product |
United States |
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